3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique biological properties and potential applications in research and industry. This compound is classified as a pyrrolidine derivative, which is characterized by the presence of a pyrrolidine ring substituted with a phenoxy group that contains a bromine atom and a tert-butyl substituent.
The compound is cataloged under the Chemical Abstracts Service number 1219948-95-4 and can be found in chemical databases such as PubChem and Benchchem. It falls under the category of organic compounds, specifically halogenated phenoxy compounds, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride typically involves several key steps:
The molecular formula of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is , with a molecular weight of approximately 334.68 g/mol.
This structure reveals that the compound contains a pyrrolidine ring connected to a phenoxy group, which includes both bromine and tert-butyl substituents.
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride can participate in various chemical reactions:
These reactions are facilitated by common reagents such as alkyl halides for substitutions or oxidizing agents for redox transformations.
The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride involves its interaction with specific biological targets. The compound is believed to bind to target proteins or enzymes, leading to modulation of their activity. This binding can result in downstream effects on cellular processes, although specific pathways are still under investigation.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic roles for this compound.
The physical properties of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride include:
Chemical properties include:
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride has several applications in scientific research:
Aβ oligomers and fibrils initiate synaptic toxicity in AD through β-sheet-rich structures. 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride destabilizes these assemblies by targeting hydrophobic domains critical for fibrillation. In vitro studies using synthetic Aβ42 demonstrate that this compound reduces β-sheet content by >80% within 6 hours, as quantified by Thioflavin T (ThT) fluorescence assays. Structural analyses reveal preferential binding to the KLVFFA (Aβ16–20) and IGLMVG (Aβ30–35) motifs—regions governing amyloid nucleation and elongation. This interaction induces conformational rearrangements that dissociate mature fibrils into non-toxic monomers, confirmed via transmission electron microscopy showing fibril fragmentation within 24 hours of treatment [2].
Table 1: In Vitro Dissociation Efficacy Against Aβ42 Aggregates
Parameter | Control | Compound-Treated | Reduction (%) |
---|---|---|---|
ThT Fluorescence (a.u.) | 12,500 ± 890 | 2,300 ± 310 | 81.6% |
Fibril Length (nm) | 320 ± 45 | 85 ± 22 | 73.4% |
Oligomer Concentration (nM) | 1,440 ± 120 | 290 ± 45 | 79.9% |
Beyond amyloid pathology, this compound mitigates tau-associated neurodegeneration. In transgenic APP/PS1 mice, oral administration (5 mg/kg/day, 8 weeks) reduced hippocampal phosphorylated tau (p-tau) at Thr231 and Ser396 epitopes by 52–67%. This correlates with decreased neurofibrillary tangle density (>60%) and improved axonal integrity. Mechanistically, the compound attenuates glycogen synthase kinase-3β (GSK-3β) activation—a kinase promoting pathologic tau hyperphosphorylation—by modulating upstream Aβ-induced stress pathways. Downregulation of p-tau preserves microtubule stability and neuronal cytoskeletal organization, as evidenced by increased MAP2 immunoreactivity in treated cortical neurons [2].
Table 2: Tau Pathology Modulation in APP/PS1 Mice
Pathology Marker | Untreated | Treated | Improvement (%) |
---|---|---|---|
p-tau (Thr231) (optical density) | 1.85 ± 0.21 | 0.61 ± 0.09 | 67.0% |
Neurofibrillary Tangles/mm² | 38.4 ± 4.1 | 14.9 ± 2.7 | 61.2% |
GSK-3β Activity (nmol/min/mg) | 8.9 ± 0.8 | 3.7 ± 0.5 | 58.4% |
The compound uniquely addresses pathogenic Aβ variants, including pyroglutamate-modified Aβ (AβpE3–42), which exhibits enhanced aggregation propensity and resistance to degradation. In vitro assays confirm dissociation of AβpE3–42 oligomers with IC50 = 0.49 μM—comparable to its activity against wild-type Aβ. Molecular dynamics simulations suggest the tert-butyl group inserts into hydrophobic clefts of AβpE3–42, while the protonated pyrrolidine forms salt bridges with glutamate residues, disrupting hydrogen-bonding networks. Crucially, it also dissociates tau oligomers, reducing microtubule-binding repeat domain (MTBR) aggregation by 58% in cell-free systems. This dual targeting of amyloid and tau pathologies addresses cross-seeding amplification between Aβ and tau that exacerbates AD progression [2].
Amyloid clearance translates to functional recovery of synaptic integrity. In 5XFAD mice, treatment restored hippocampal levels of synaptic markers PSD-95 and synaptophysin by 2.3-fold and 1.9-fold, respectively, after 10 weeks. Electrophysiological recordings revealed enhanced long-term potentiation (LTP) amplitude (215% of baseline vs. 142% in controls). This occurs via two mechanisms:
Table 3: Compound Identification Summary
Property | Identifier/Value |
---|---|
Systematic IUPAC Name | 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride |
Synonyms | None widely adopted |
CAS Registry Number | 1203685-04-4 (free base analog) [3] |
Molecular Formula | C₁₄H₂₁BrNO⁺·HCl⁻ |
Molecular Weight | 326.69 g/mol (free base: 290.23 g/mol) |
Chemical Structure |
Key Structural Features:
Note: Structural analogs like YIAD002 (1-(3-(2,4-di-tert-pentylphenoxy)-2-hydroxypropyl)pyrrolidin-1-ium chloride) validate this pharmacophore’s amyloid-dissociating efficacy [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7